molecular formula C25H33NO5 B5114899 ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B5114899
M. Wt: 427.5 g/mol
InChI Key: NSYLNKXOOHEMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue, skeletal muscle, and the urinary bladder. Activation of the β3-adrenergic receptor leads to increased lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate also relaxes the smooth muscle in the urinary bladder, leading to increased bladder capacity.
Biochemical and Physiological Effects
ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. In animal models, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to decreased body weight and improved insulin sensitivity. ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been shown to increase glucose uptake in skeletal muscle, leading to improved glucose tolerance. Additionally, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to relax the smooth muscle in the urinary bladder, leading to increased bladder capacity.

Advantages and Limitations for Lab Experiments

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a selective β3-adrenergic receptor agonist, which allows for specific activation of the receptor. ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is also stable and can be easily synthesized in large quantities. However, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has low oral bioavailability, which can limit its use in oral dosing studies.

Future Directions

There are several future directions for the study of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity, diabetes, and other metabolic disorders. Another direction is the study of the long-term effects of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in animal models and humans. Additionally, the potential use of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate in the treatment of respiratory and cardiovascular diseases should be further explored.

Synthesis Methods

The synthesis of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves several steps. The first step is the reaction of 4-(2-hydroxyethoxy)benzyl chloride with ethyl 4-piperidinecarboxylate to form the intermediate compound 1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinecarboxylate. The intermediate compound is then reacted with phenoxyacetic acid in the presence of a coupling agent to form the final product, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity, anti-diabetic, and anti-inflammatory effects in animal models. ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been studied for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. Additionally, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.

properties

IUPAC Name

ethyl 1-[[4-(2-hydroxyethoxy)phenyl]methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5/c1-2-29-24(28)25(14-18-30-22-6-4-3-5-7-22)12-15-26(16-13-25)20-21-8-10-23(11-9-21)31-19-17-27/h3-11,27H,2,12-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYLNKXOOHEMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)OCCO)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.